イマザリル硫酸塩

概要

説明

科学的研究の応用

Imazalil sulfate has a wide range of scientific research applications, including:

作用機序

イマザリル硫酸塩は、菌類細胞膜の機能を阻害することで、殺菌作用を発揮します。 イマザリル硫酸塩は、菌類細胞膜の主要な構成要素であるエルゴステロールの合成を阻害し、その結果、膜の透過性が高くなり、最終的には細胞死につながります . この化合物は、エルゴステロールの生合成に関与する酵素であるラノステロール14α-デメチラーゼを標的としています .

類似化合物:

ミコナゾール: 作用機序は似ていますが、用途が異なる、別のイミダゾール系殺菌剤です。

ケトコナゾール: 医療分野と農業分野の両方で広く使用されている抗真菌剤です。

クロトリマゾール: 菌類感染症の治療のために、局所製剤で一般的に使用されています.

ユニークさ: イマザリル硫酸塩は、広スペクトル活性と保護剤と治療剤の両方に使用できる点が特徴です。 イマザリル硫酸塩は、植物内に吸収され、移行することができる全身特性を持っているため、菌類感染症に対する長期間の保護効果を提供します .

生化学分析

Biochemical Properties

Imazalil sulfate plays a significant role in biochemical reactions. It interacts with various enzymes and proteins within the fungal pathogens, disrupting their normal functions and leading to their eventual death .

Cellular Effects

Imazalil sulfate has profound effects on the cells of fungal pathogens. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Imazalil sulfate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Imazalil sulfate change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .

Metabolic Pathways

Imazalil sulfate is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Imazalil sulfate is transported and distributed within cells and tissues. It could interact with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

合成経路と反応条件: イマザリル硫酸塩は、1-(2,4-ジクロロフェニル)-2-(1H-イミダゾール-1-イル)エタノールとアリルクロリドを塩基の存在下で反応させ、中間体である1-(2,4-ジクロロフェニル)-2-(1H-イミダゾール-1-イル)エチルアリルエーテルを生成する、複数段階の工程によって合成されます。 この中間体を次に硫酸で処理すると、イマザリル硫酸塩が得られます .

工業生産方法: 工業規模では、イマザリル硫酸塩の生産は、最終生成物の純度と収量を確保するために、大型反応器と管理された環境で行われます。 このプロセスには、通常、溶媒抽出、結晶化、精製などの工程が含まれており、目的の化合物を硫酸塩の形で得ることができます .

化学反応の分析

反応の種類: イマザリル硫酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は酸化されて、さまざまな代謝物を生成することがあります。これらの代謝物は、生物活性と環境への影響について研究されています.

還元: 還元反応は、イミダゾール環を修飾し、化合物の殺菌特性に影響を与える可能性があります.

置換: イミダゾール環またはフェニル基を含む置換反応は、潜在的に強化された、または変更された生物活性を持つ新しい誘導体の生成につながる可能性があります.

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。

主な生成物: これらの反応から生成される主な生成物には、さまざまなイマザリル誘導体があり、それらはさまざまな用途における可能性のある用途について研究されています .

4. 科学研究の応用

イマザリル硫酸塩は、以下を含む幅広い科学研究の応用分野を持っています。

類似化合物との比較

Miconazole: Another imidazole-based fungicide with similar mechanisms of action but different applications.

Ketoconazole: A widely used antifungal agent in both medical and agricultural settings.

Clotrimazole: Commonly used in topical formulations for treating fungal infections.

Uniqueness: Imazalil sulfate is unique in its broad-spectrum activity and its ability to be used both as a protective and curative agent. Its systemic properties allow it to be absorbed and translocated within plants, providing long-lasting protection against fungal infections .

生物活性

Imazalil sulfate is a widely used fungicide known for its effectiveness in controlling fungal pathogens in various agricultural settings. This article explores the biological activity of imazalil sulfate, focusing on its pharmacokinetics, metabolism, toxicity, and potential endocrine-disrupting effects, supported by relevant research findings and case studies.

Imazalil sulfate is a synthetic compound with the chemical formula and a molecular weight of 367.25 g/mol. It is classified as a member of the imidazole family, which contributes to its fungicidal properties.

Pharmacokinetics

Absorption and Distribution:

Imazalil sulfate is rapidly absorbed and distributed in rodent species. Studies indicate that approximately 90% of the administered dose is excreted within 96 hours post-administration, with significant amounts found in urine and feces .

Metabolism:

The metabolism of imazalil sulfate involves extensive biotransformation, yielding at least 25 metabolites . Key metabolic pathways include:

- Epoxidation

- Hydration of epoxides

- Oxidative O-dealkylation

- Imidazole oxidation and scission

- Oxidative N-dealkylation

Major metabolites identified include α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol and 2,4-dichloromandolic acid .

Toxicity Studies

Imazalil sulfate has been classified as moderately hazardous by the World Health Organization (WHO). Toxicological studies have shown that the primary target organs for toxicity are the liver and kidneys. Notably, in a study involving male and female Wistar rats administered a single oral dose of 20 mg/kg , tissue residues were highest in the liver, lungs, and kidneys .

Table 1: Excretion Patterns of Imazalil Sulfate

| Time Post-Dose | Male Excretion (%) | Female Excretion (%) |

|---|---|---|

| 24 hours | 94% | 84% |

| 96 hours | 89% | 90% |

Case Study 1: Liver Toxicity

In a chronic toxicity study involving Swiss albino mice fed varying concentrations of imazalil sulfate (0, 50, 200, or 600 ppm) for one to three months, it was observed that:

- Increased liver weights were noted at higher doses.

- Elevated levels of alanine aminotransferase (ALT) indicated hepatic stress, particularly at the 600 ppm dosage after one month .

Case Study 2: Endocrine Disruption Potential

Research conducted to assess the endocrine-disrupting potential of imazalil sulfate revealed no significant agonistic activity on estrogen receptors in vitro. This suggests that imazalil sulfate does not exhibit strong endocrine-disrupting effects under tested conditions .

特性

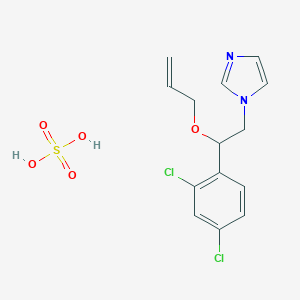

IUPAC Name |

1-[2-(2,4-dichlorophenyl)-2-prop-2-enoxyethyl]imidazole;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N2O.H2O4S/c1-2-7-19-14(9-18-6-5-17-10-18)12-4-3-11(15)8-13(12)16;1-5(2,3)4/h2-6,8,10,14H,1,7,9H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTXMTOYQVRHSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35554-44-0 (Parent) | |

| Record name | Imazalil sulfate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058594722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3034662 | |

| Record name | Imazalil sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58594-72-2 | |

| Record name | Imazalil sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58594-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imazalil sulfate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058594722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imazalil sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-(allyloxy)ethyl-2-(2,4-dichlorophenyl)-1H-imidazolium hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENILCONAZOLE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2BD9F4H2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。